molecular formula C8H5N3O B13101936 5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile

5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile

Cat. No.: B13101936
M. Wt: 159.14 g/mol
InChI Key: VSKPSCORXHHCPG-UHFFFAOYSA-N
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Description

5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common for the characterization and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the compound with fewer oxygen atoms .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile stands out due to its unique structural features, which confer specific biological activities not observed in other oxadiazole derivatives. Its ability to inhibit specific molecular targets and pathways makes it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

5-methyl-2,1,3-benzoxadiazole-4-carbonitrile

InChI

InChI=1S/C8H5N3O/c1-5-2-3-7-8(6(5)4-9)11-12-10-7/h2-3H,1H3

InChI Key

VSKPSCORXHHCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NON=C2C=C1)C#N

Origin of Product

United States

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